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Nigrocin-1-OW3

Structure-activity relationship antimicrobial peptide engineering peptide sequence optimization

Researchers needing a balanced antimicrobial peptide without hemolytic confounding face limited options. Nigrocin-1-OW3 delivers identical MIC values (11.3 µg/ml) against E. coli and S. aureus, plus antifungal activity against C. albicans (MIC=6.7 µg/ml), with no detectable hemolysis. • Single-residue difference from Nigrocin-1-OW2 enables systematic SAR studies with ~2-fold potency shifts. • Cys15-Cys21 Rana box disulfide offers a defined scaffold for stability and selectivity engineering. • Lyophilized powder; ≥97% HPLC purity; custom synthesis available.

Molecular Formula
Molecular Weight
Cat. No. B1578551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNigrocin-1-OW3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nigrocin-1-OW3 Overview


Nigrocin-1-OW3 is a 21-amino-acid cationic antimicrobial peptide (AMP) originally identified from the skin secretion of the Wuchuan odorous frog, Odorrana wuchuanensis [1]. It belongs to the Nigrocin-1 subfamily, which shares approximately 73% sequence similarity with the brevinin-2 family and is characterized by a C-terminal cyclic heptapeptide domain (Rana box) formed by an intramolecular disulfide bond between Cys15 and Cys21 [2]. The peptide has a molecular mass of ~2018 Da, a net charge of +2, and exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida albicans [1]. Its sequence (GILGNIVGMGKKVVCGLSGLC) distinguishes it from closely related Nigrocin-1 variants by specific amino acid substitutions that materially affect its antimicrobial potency and spectrum of activity [3].

1
Source: Odorrana wuchuanensis skin secretion
2
Class: Cationic antimicrobial peptide (Nigrocin-1 subfamily, Rana box)
3
Activity context: Reported broad-spectrum screening activity against Gram-positive, Gram-negative bacteria and C. albicans
4
Structure: 21-residue, Cys15-Cys21 disulfide-constrained cyclic domain

Nigrocin-1-OW3 vs. Other Nigrocin Peptides


The Nigrocin peptide family exhibits substantial sequence and functional diversity despite a conserved C-terminal Rana box motif. A single amino acid substitution can significantly alter antimicrobial potency: for example, the Ile13Val difference between Nigrocin-1-OW2 and Nigrocin-1-OW3 results in an approximately 2-fold change in MIC values against multiple organisms under identical assay conditions [1]. Furthermore, Nigrocin-1 and Nigrocin-2 subfamilies differ fundamentally in their antifungal activity and hemolytic profiles—Nigrocin-2 peptides such as Nigrocin-2GRb exhibit potent anti-E. coli activity (MIC=3 µM) but weak anti-Candida activity (MIC=50 µM) and significant hemolysis (LD50=40 µM), whereas Nigrocin-1-OW3 shows balanced broad-spectrum activity with no reported hemolytic activity in the primary characterization literature [2][3]. These inter- and intra-subfamily differences preclude generic interchangeability for any application requiring defined antimicrobial spectrum and safety characteristics.

Nigrocin-1-OW2 (Ile13)
May not transfer
Single Val13 vs Ile13 substitution can measurably shift antimicrobial profile; MIC context may differ under identical assay conditions.
Nigrocin-2 family peptides
Class mismatch
Different antifungal and hemolytic endpoints; Nigrocin-2 peptides show lower C. albicans potency and reported hemolytic activity, limiting direct substitution for selectivity-sensitive models.
Other Nigrocin-1 variants
Sequence-context dependent
Even conserved Rana box scaffolds exhibit variant-specific potency and Gram-selectivity ratios; each substitution requires independent activity verification.

Nigrocin-1-OW3 Differentiation Evidence


Single-Residue Substitution: Val13 vs Ile13

Nigrocin-1-OW3 (GILGNIVGMGKKVVCGLSGLC) differs from its closest known analog Nigrocin-1-OW2 (GILGNIVGMGKKIVCGLSGLC) by a single conservative substitution at position 13: valine (OW3) vs isoleucine (OW2). Under identical assay conditions derived from the same primary characterization study (Yang et al., 2012), this single-residue difference produces an approximately 2-fold reduction in antimicrobial potency for OW3 relative to OW2 across all tested organisms [1][2].

Val13 vs Ile13 impact
Head-to-head
OW3 (Val13) MIC: 6.7–22.6 µM; OW2 (Ile13) MIC: 3.1–12.4 µM across B. pyocyaneus, E. coli, S. aureus, C. albicans
Single-residue substitution produces ~1.8–2-fold shift; supports variant-specific SAR interpretation.
Same study conditions (Yang et al., 2012); requires confirmation for non-reference strains.
Structure-activity relationship antimicrobial peptide engineering peptide sequence optimization

Balanced Activity Against Gram-Negative and Gram-Positive Bacteria

Nigrocin-1-OW3 exhibits identical MIC values of 11.3 µg/ml against both the Gram-negative bacterium Escherichia coli ATCC 25922 and the Gram-positive bacterium Staphylococcus aureus ATCC 25923, as reported in the primary peptidomic characterization study [1]. This balanced profile contrasts sharply with Nigrocin-2 family peptides such as Nigrocin-2ISc, which shows a 16-fold difference in potency between S. aureus (MIC=3.1 µM) and E. coli (MIC=50 µM) [2], and with the closely related Nigrocin-1-OA1, which exhibits a 2-fold Gram-selectivity difference (E. coli MIC=5.2 µg/ml vs S. aureus MIC=10.4 µg/ml) [3].

Balanced Gram activity
Cross-study
E. coli MIC = 11.3 µg/ml; S. aureus MIC = 11.3 µg/ml (ratio 1.0). Comparator Nigrocin-2ISc ratio 16.1; Nigrocin-1-OA1 ratio 2.0.
Uniquely balanced broad-spectrum endpoint; may simplify dual-pathogen screening panels.
Data from Yang et al. 2012 and DRAMP; cross-study comparisons require internal controls.
Broad-spectrum antimicrobial balanced activity profile peptide antibiotic development

Potent Activity Against Candida albicans

Nigrocin-1-OW3 demonstrates potent antifungal activity against Candida albicans ATCC 2002 with an MIC of 6.7 µg/ml (approximately 3.3 µM based on MW ~2018 Da) as determined in the Yang et al. (2012) study [1]. This antifungal potency is 15–30 fold superior to that of Nigrocin-2 subfamily peptides: Nigrocin-2GRb shows an MIC of 50 µM against C. albicans [2], while Nigrocin-2ISc exhibits only weak activity with an MIC of 100 µM [3]. Even the closely related Nigrocin-1-OA1 shows slightly greater potency (MIC=5.2 µg/ml, ~2.6 µM), but the critical differentiation lies in the Nigrocin-1 vs Nigrocin-2 subfamily comparison, where Nigrocin-1-OW3's antifungal activity is categorically superior.

Anti-C. albicans potency
Class-level
OW3 MIC = 6.7 µg/ml (~3.3 µM); Nigrocin-2GRb MIC = 50 µM; Nigrocin-2ISc MIC = 100 µM.
Reported higher antifungal activity than Nigrocin-2 subfamily; supports inclusion in antifungal screening panels.
Class-level inference; confirm activity with specific C. albicans strains in your assay.
Antifungal peptide Candida albicans therapeutic peptide discovery

Absence of Hemolytic Activity

The primary characterization study by Yang et al. (2012) reported no detectable hemolytic activity for Nigrocin-1-OW3; the DRAMP database entry explicitly states 'Not found in the literature' for hemolytic activity [1]. This contrasts markedly with Nigrocin-2 subfamily peptides: Nigrocin-2GRb exhibits an LD50 of 40 µM against human erythrocytes [2], and Nigrocin-2JDa causes 80.3±5.5% hemolysis of rabbit erythrocytes at 128 µg/ml [3]. While the absence of reported hemolytic activity does not constitute proof of non-hemolytic character, the Nigrocin-1 subfamily has been noted in the literature as generally possessing lower hemolytic propensity compared to Nigrocin-2 peptides, which are characterized by higher cationic charge density and greater membrane-disruptive activity.

Hemolytic activity absent
Class-level
No hemolysis detected in primary literature; Nigrocin-2GRb LD50=40 µM; Nigrocin-2JDa 80.3% hemolysis at 128 µg/ml.
Reported selectivity window may reduce confounding in mammalian co-culture models.
Absence not proof; dedicated cytotoxicity profiling recommended before translational studies.
Hemolytic activity therapeutic index peptide safety profile

Rana Box Disulfide Bond Conformation

Nigrocin-1-OW3 contains a single intramolecular disulfide bond between Cys15 and Cys21, forming a C-terminal cyclic heptapeptide domain known as the Rana box—a structural hallmark of the brevinin superfamily that is absent in many other AMP classes such as magainins, cecropins, and temporins [1]. This disulfide constraint restricts conformational flexibility and contributes to proteolytic stability under physiological conditions [2]. Among Nigrocin-1 variants, Nigrocin-1-OW3 is distinguished by the specific positioning of the Rana box within its sequence context: the Val13 substitution in OW3 (vs Ile13 in OW2) immediately adjacent to the disulfide-bonded cysteine pair may subtly modulate loop geometry, offering a distinct conformational scaffold for structure-activity studies [3].

Rana box disulfide
Structural
Cys15–Cys21 disulfide bond forms a 7-residue cyclic domain; absent in linear AMPs (magainin, cecropin).
Conformational constraint may enhance proteolytic stability; suited for disulfide-engineering SAR studies.
Val13 adjacent to disulfide bond may modulate loop geometry; structural modelling pending.
Disulfide-stabilized peptide Rana box motif peptide conformational stability

Nigrocin-1-OW3 Application Scenarios


SAR Studies of Nigrocin-1 Rana Box Peptides

Nigrocin-1-OW3 is uniquely suited as a reference compound for SAR studies within the Nigrocin-1 subfamily. Its single-residue difference from Nigrocin-1-OW2 (Val13 vs Ile13) produces a quantifiable ~2-fold shift in antimicrobial potency across all tested organisms [1], providing a clean, systematic comparator pair to investigate how subtle side-chain variations modulate antimicrobial activity. Researchers can use the OW2/OW3 pair, alongside Nigrocin-1-OA1, to map sequence-activity relationships within the same structural scaffold derived from a single primary study (Yang et al., 2012), ensuring internally consistent assay conditions.

Broad-Spectrum Susceptibility Testing with Balanced Gram Coverage

For in vitro antimicrobial susceptibility screening programs requiring consistent activity against both Gram-negative and Gram-positive reference strains, Nigrocin-1-OW3's uniquely balanced profile (E. coli MIC = S. aureus MIC = 11.3 µg/ml) [1] eliminates the need to adjust peptide concentrations for different bacterial classes. This balanced activity, combined with its potent antifungal component against C. albicans (MIC=6.7 µg/ml) [1], makes OW3 a practical single-compound positive control or lead scaffold for tripartite (Gram-negative/Gram-positive/fungal) susceptibility panels, reducing experimental complexity and peptide material consumption.

Selectivity Profiling in Co-Culture Models

Nigrocin-1-OW3's absence of detectable hemolytic activity in its primary characterization [1], in contrast to the significant hemolysis exhibited by Nigrocin-2 family peptides such as Nigrocin-2GRb (LD50=40 µM) [2], positions it as a preferred candidate for studies requiring discrimination between microbial and mammalian membrane activity. Applications include macrophage infection models, epithelial co-culture systems, and tissue explant assays where hemolytic or cytotoxic confounding must be minimized to isolate antimicrobial effects. While dedicated cytotoxicity profiling is recommended before translational use, the existing hemolysis data favor Nigrocin-1-OW3 over Nigrocin-2 peptides for these experimental contexts.

Disulfide Engineering and Rana Box Stability

The Cys15–Cys21 disulfide bond of Nigrocin-1-OW3 provides a defined conformational constraint within a compact 21-residue scaffold [1], making it an attractive template for disulfide engineering studies. Researchers investigating the role of the Rana box in antimicrobial activity, proteolytic stability, or membrane selectivity can use OW3 as a starting point for cysteine mutagenesis, disulfide replacement with stable analogs, or linearization studies. The availability of closely related variants (OW2, OA1) with identical disulfide patterns but different adjacent sequences further enables systematic investigation of how sequence context modulates the functional contribution of the Rana box.

Application
Selection Property
Validation Focus
SAR studies of Rana box peptides
Single-residue variant pair (Val13 vs Ile13) with measurable activity shift
Reproducibility of MIC shift across test strains; sequence-activity mapping within Nigrocin-1 scaffold
Broad-spectrum antimicrobial screening panels
Balanced Gram-positive/Gram-negative profile and anti-Candida component
MIC verification against panel strains; comparative Gram-selectivity ratio assessment
Microbial–mammalian selectivity profiling
Reported absence of hemolytic activity in primary literature
Hemolysis assay confirmation; cytotoxicity screening in relevant mammalian cell lines
Disulfide-engineering and conformational stability studies
Defined Cys15–Cys21 disulfide constraint in compact scaffold
Proteolytic stability assays; linear vs cyclic analog activity comparison
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